molecular formula C8H7ClFNO3S B3034354 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride CAS No. 160233-26-1

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride

Cat. No. B3034354
CAS RN: 160233-26-1
M. Wt: 251.66 g/mol
InChI Key: QYHTYCODTAPJMY-UHFFFAOYSA-N
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Description

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride, also known as 4-FAS, is a synthetic organic compound with a variety of applications in the scientific research field. It is a colorless liquid with a melting point of 37.5°C and a boiling point of 142°C. 4-FAS is a sulfonyl chloride derivative of the aromatic compound 4-fluorobenzene, and is used in a variety of laboratory experiments.

Scientific Research Applications

Intermediate Synthesis in Pharmaceutical Development 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride has been utilized as a versatile intermediate in the synthesis of various pharmacologically active compounds. For example, it has been used in the multi-step synthesis of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID). The process involves multiple steps, including acetylation, sulfonylation, ammonolysis, deacetylation, chlorine displacement, and desulfonamide reactions, demonstrating the compound's utility in complex organic syntheses (Sun Chong-lu, 2013).

Dye Intermediate Synthesis The compound also serves as a key intermediate in the synthesis of dye components. For instance, 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, was synthesized using 4-acetamidobenzenesulfonyl chloride. Factors affecting the yield of this synthesis were thoroughly investigated, optimizing the process to achieve a high yield of 84.2% (Yu Chang-shun, 2008).

Antibacterial Agent Synthesis A study focused on synthesizing N-substituted sulfonamides with a benzodioxane moiety, revealing significant antibacterial properties. The process began by reacting N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, leading to the creation of potent antibacterial agents against various bacterial strains (M. Abbasi et al., 2016).

Sultam Synthesis and Biological Activity The synthesis of sultams, a class of molecules with a broad range of biological activities, has been facilitated by the use of α-fluorobenzenesulfonyl chlorides, including 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride. This versatile building block has been used to synthesize benzofused sultams with secondary sulfonamide, showing potential in probing biological pathways and therapeutic development (F. Ullah et al., 2010).

Mechanism Studies in Hydrolysis Reactions The hydrolysis mechanisms of various sulfonyl chlorides, including 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride, have been studied to understand their reaction kinetics and mechanism variations. Such studies provide insights into the behavior of these compounds under different chemical conditions (Bentley Tw, 2015).

properties

IUPAC Name

3-acetamido-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-4-6(15(9,13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHTYCODTAPJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride

CAS RN

160233-26-1
Record name 3-acetamido-4-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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